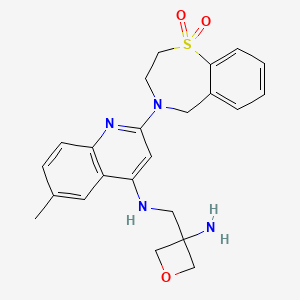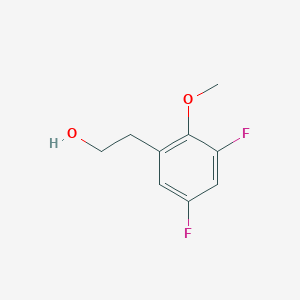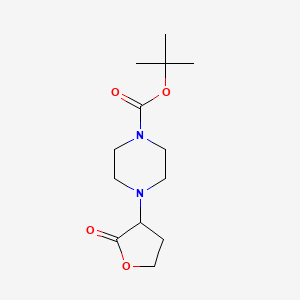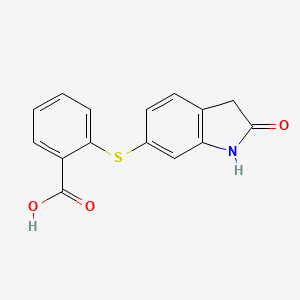
2-((2-Oxoindolin-6-yl)thio)benzoic acid
概要
説明
2-((2-Oxoindolin-6-yl)thio)benzoic acid is a complex organic compound that features both an indole and a benzoic acid moiety The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxoindolin-6-yl)thio)benzoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.
Attachment of the Benzoic Acid Moiety: The benzoic acid group can be attached through a coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid with a halogenated benzoic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-((2-Oxoindolin-6-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indole moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyindole derivatives
Substitution: Nitrobenzoic acids, halobenzoic acids
科学的研究の応用
2-((2-Oxoindolin-6-yl)thio)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives, including their effects on cell signaling and metabolism.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-((2-Oxoindolin-6-yl)thio)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in tryptophan metabolism. The sulfanyl group may also contribute to the compound’s activity by forming covalent bonds with target proteins.
類似化合物との比較
Similar Compounds
2-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: This compound features a similar indole structure but with an acetic acid moiety instead of a benzoic acid moiety.
2-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid: Similar to the above compound but with a propanoic acid moiety.
2-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid: Features a butanoic acid moiety.
Uniqueness
2-((2-Oxoindolin-6-yl)thio)benzoic acid is unique due to the presence of both a sulfanyl group and a benzoic acid moiety, which can impart distinct chemical and biological properties. The combination of these functional groups may enhance the compound’s ability to interact with biological targets and undergo specific chemical reactions.
特性
CAS番号 |
919103-46-1 |
|---|---|
分子式 |
C15H11NO3S |
分子量 |
285.3 g/mol |
IUPAC名 |
2-[(2-oxo-1,3-dihydroindol-6-yl)sulfanyl]benzoic acid |
InChI |
InChI=1S/C15H11NO3S/c17-14-7-9-5-6-10(8-12(9)16-14)20-13-4-2-1-3-11(13)15(18)19/h1-6,8H,7H2,(H,16,17)(H,18,19) |
InChIキー |
GULBNTULPDAXMQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)SC3=CC=CC=C3C(=O)O)NC1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
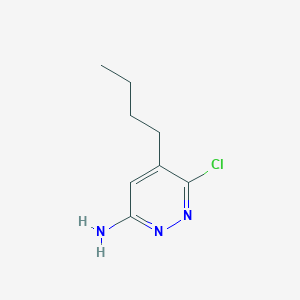
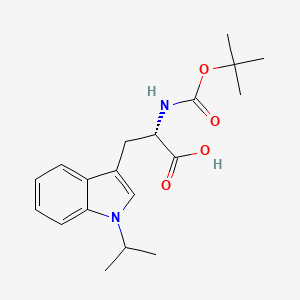


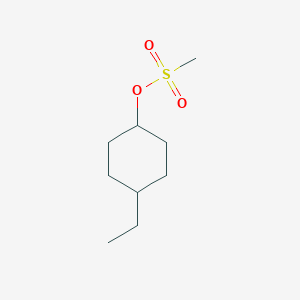
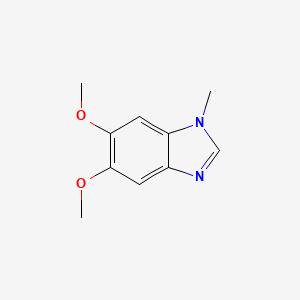
![1-[(2-Bromophenyl)sulfanyl]propan-2-one](/img/structure/B8644753.png)
![Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B8644760.png)
